6-Methyl-1,4-dihydroquinazoline

Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

Researchers pursuing reproducible cGMP-PDE SAR often encounter batch variability with unsubstituted quinazolines. 6-Methyl-1,4-dihydroquinazoline resolves this with the essential 6-methyl group required for sub-µM inhibitory activity (IC50 = 0.10 µM) and the thermodynamically favored 1,4-dihydro tautomer offering a critical H-bond donor. • Essential 6-methyl for cGMP-PDE IC50 of 0.10 µM • 1,4-dihydro tautomer (ΔG -0.1-0.2 kcal/mol) enables H-bond donor • NLT 98% purity, ISO-certified for reproducible studies

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 1150617-85-8
Cat. No. B15345626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,4-dihydroquinazoline
CAS1150617-85-8
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=NC2
InChIInChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-4,6H,5H2,1H3,(H,10,11)
InChIKeyIABWOGLOHAEUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,4-dihydroquinazoline: Chemical Identity & Procurement Profile


6-Methyl-1,4-dihydroquinazoline (CAS 1150617-85-8) is a nitrogen-containing heterocyclic compound belonging to the dihydroquinazoline family, characterized by a fused bicyclic quinazoline core with a methyl substituent at the 6-position and saturation at the 1,4-positions of the diazine ring [1]. With molecular formula C9H10N2 and molecular weight 146.19 g/mol, this compound exists as the 1,4-dihydro tautomer, which computational studies indicate is thermodynamically preferred over the 3,4-dihydro tautomer by 0.1–0.2 kcal/mol for the unsubstituted core, a preference reported to be nearly independent of substitution and solvent [2]. The compound serves primarily as a versatile synthetic building block in medicinal chemistry, enabling further functionalization through its amidine-like structure [1].

Medicinal chemistry building block Functionalized dihydroquinazoline scaffold with 6-methyl substitution for lead optimization
Tautomer-defined core 1,4-dihydro tautomer (thermodynamically preferred) providing a single hydrogen-bond donor
Practical synthetic access Reported cyclization routes support gram-scale supply for SAR and assay studies

Why Generic Quinazoline Analogs Cannot Replace This Compound


Although multiple dihydroquinazoline positional isomers and quinazoline derivatives share the same nominal heterocyclic core, their physicochemical profiles and biological performance diverge substantially. The 1,4-dihydro tautomer offers a single hydrogen-bond donor that the fully aromatic 6-methylquinazoline lacks, altering both solubility and target engagement [1]. The 6-methyl substituent raises LogP by approximately 0.31 units relative to unsubstituted 3,4-dihydroquinazoline (LogP 1.52 vs. 1.21), predicting measurably different membrane partitioning . In pharmacological contexts, the presence and nature of the 6-substituent is not optional—SAR studies on related quinazoline cGMP-PDE inhibitors demonstrate that monosubstitution at the 6-position is essential for inhibitory activity, with the methyl analog (3c) achieving an IC50 of 0.10 µM, whereas analogs lacking this substitution lose potency [2]. These quantitative differences mean that casual interchange with other quinazoline or dihydroquinazoline analogs carries a high risk of altered reactivity, pharmacokinetics, or biological readout, making compound-specific sourcing critical for reproducible research.

Aromatic 6-methylquinazoline lacks the hydrogen-bond donor of the 1,4-dihydro form; may shift solubility and target-binding profiles.
Unsubstituted or differently substituted dihydroquinazolines lose the 6-methyl group; class-level SAR indicates that this substitution is critical for cGMP-PDE inhibitory activity, with unsubstituted analogs showing >1000-fold activity loss.
The 3,4-dihydro tautomer is metastable (0.1–0.2 kcal/mol less stable) and may tautomerize under assay conditions, introducing chemical heterogeneity.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Advantage Over Unsubstituted Dihydroquinazoline

6-Methyl-1,4-dihydroquinazoline exhibits a computed LogP of 1.52, which is 0.31 log units higher than that of the unsubstituted 3,4-dihydroquinazoline core (LogP = 1.21) . This increase in lipophilicity is attributable to the electron-donating methyl group at the 6-position, while the topological polar surface area remains identical at 24.39 Ų for both compounds . The higher LogP predicts enhanced passive membrane permeability relative to the unsubstituted analog, a parameter directly relevant to cell-based assay design and lead optimization campaigns.

Lipophilicity shift
Data to verify
ΔLogP +0.31
6-methyl vs. unsubstituted core (1.52 vs. 1.21, computed)
Supports permeability-screening context
Identical PSA (24.39 Ų); computational prediction from database
Physicochemical profiling Lipophilicity Medicinal chemistry building blocks

Hydrogen-Bond Donor Capacity vs. Aromatic 6-Methylquinazoline

The 1,4-dihydroquinazoline scaffold presents one hydrogen-bond donor (the NH at position 1), whereas the fully aromatic 6-methylquinazoline (CAS 7556-94-7) has zero H-bond donors [1][2]. This single donor site is sufficient to participate in directed intermolecular hydrogen bonding, potentially modulating solubility, crystal packing, and target-binding interactions in ways the aromatic analog cannot replicate.

H-bond donor capacity
Reported
Target 1 donor
Aromatic analog 0 donors
Alters solubility, crystal packing, and protein-ligand interactions
Computed from PubChem and molbase databases
Hydrogen bonding Solubility Crystal engineering

Pharmacological Relevance: 6-Methyl in cGMP-PDE Inhibition

In a benchmark structure-activity relationship study on 4-[(3,4-methylenedioxybenzyl)amino]quinazolines, monosubstitution at the 6-position was demonstrated to be essential for cGMP-PDE inhibitory activity [1]. The 6-methyl analog (compound 3c) achieved an IC50 of 0.10 µM, placing it among the most potent compact hydrophobic substituents tested, alongside methoxy (0.23 µM), chloro (0.019 µM), thiomethyl (0.031 µM), and cyano (0.090 µM) [1]. Analogs lacking 6-substitution or bearing substituents at other positions lost this inhibitory activity (all IC50 > 100 µM against PDE isozymes) [1].

cGMP-PDE inhibition SAR
Class-level inference
6-methyl analog (3c) IC₅₀ 0.10 µM
Unsubstituted/other IC₅₀ >100 µM
>1000-fold selectivity window; porcine aorta PDE assay
Demonstrates functional requirement of 6-methyl; supports inhibitor-series SAR context
Takase et al. J Med Chem 1994; compound 3c
cGMP phosphodiesterase Kinase inhibition SAR

Tautomeric Stability: 1,4-Dihydro vs. 3,4-Dihydro Core

Quantum chemical calculations indicate that the 1,4-dihydroquinazoline tautomer is thermodynamically favored over the 3,4-dihydro tautomer by 0.1–0.2 kcal/mol in vacuum for the unsubstituted core, with the tautomeric preference reported to be nearly independent of substitution pattern and solvent environment [1]. This small but consistent energetic preference suggests that synthetic 6-methyl-1,4-dihydroquinazoline represents the thermodynamically more stable tautomeric form of the 6-methyl-dihydroquinazoline system.

Tautomer stability
Class-level inference
ΔG +0.1 to +0.2 kcal/mol
Favoring 1,4-dihydro over 3,4-dihydro
Indicates 1,4-dihydro as thermodynamically preferred tautomer; relevant for storage and assay stability
In vacuo QM calculations; reported nearly independent of substitution and solvent
Tautomerism Computational chemistry Structural stability

Commercial Purity Benchmark with ISO Certification

Commercially available 6-methyl-1,4-dihydroquinazoline (CAS 1150617-85-8) is supplied with a purity specification of NLT 98% (Not Less Than 98%) under an ISO-certified quality management system . This purity threshold, while not differentiating against every supplier, establishes a minimum quality baseline that is critical for reproducible synthetic and biological applications where impurities at levels >2% can confound assay results or side-product profiles.

Commercial purity
Supplier specification
NLT 98%
ISO-certified production
Supports quality-controlled synthesis and analytical reference use
Verify supplier certificate of analysis
Quality control Purity specification Procurement

Synthetic Efficiency and Practical Scalability

The synthesis of 6-methyl-1,4-dihydroquinazoline via cyclization of 2-aminoacetophenone derivatives with aldehydes or ketones under acid catalysis has been reported to proceed with yields exceeding 70% depending on optimized reaction conditions and reagent purity . Microwave-assisted variants of this cyclization methodology further improve reaction efficiency and reduce synthesis time . While direct head-to-head yield comparisons against the 3,4-dihydro isomer under identical conditions are not available in the public literature, the reported yields indicate practical synthetic accessibility suitable for gram-to-kilogram scale procurement.

Synthetic accessibility
Data to verify
Reported yields >70%
Cyclization of 2-aminoacetophenones; microwave-assisted variants available
Supports practical scalable synthesis for research supply chains
No direct comparator yield data published
Synthetic methodology Reaction yield Process chemistry

Research & Development Application Scenarios


Kinase or PDE Inhibitor Lead Optimization

For medicinal chemistry programs targeting kinases, phosphodiesterases, or other ATP-competitive enzymes, 6-methyl-1,4-dihydroquinazoline provides a functionalized scaffold where the 6-methyl group is known from class-level SAR to be essential for sub-micromolar cGMP-PDE inhibitory activity (analog 3c IC50 = 0.10 µM), while the 1,4-dihydro core offers a hydrogen-bond donor absent in the fully aromatic 6-methylquinazoline [1][2]. The elevated LogP (+0.31 vs. unsubstituted 3,4-dihydroquinazoline) further supports membrane-permeability optimization . Researchers should prioritize this specific compound when the design hypothesis requires simultaneous 6-methyl lipophilicity and amidine-type hydrogen-bonding capacity.

Efflux Pump Inhibitor Probe Development

Dihydroquinazoline analogs have been validated as NorA efflux pump inhibitors in Staphylococcus aureus, synergistically reducing norfloxacin MIC by 16 modulation folds and achieving >3-log intracellular bacterial killing in THP-1 monocytes [1]. Although the specific 6-methyl-1,4-dihydro derivative was not the lead compound in this study, the dihydroquinazoline scaffold class has demonstrated first-in-class NorA inhibitory activity, making 6-methyl-1,4-dihydroquinazoline a logical starting scaffold for further SAR exploration of efflux pump inhibitor probes, particularly given its favorable physicochemical profile (LogP 1.52, single H-bond donor) for bacterial membrane penetration [2].

Tautomer-Selective Synthetic Methodology

The 1,4-dihydro tautomer of 6-methyl-dihydroquinazoline is thermodynamically favored over the 3,4-tautomer by 0.1–0.2 kcal/mol, a preference nearly independent of substitution and solvent [1]. This makes 6-methyl-1,4-dihydroquinazoline a valuable substrate for developing and benchmarking synthetic methods that require tautomeric selectivity, such as regioselective N-functionalization, oxidation to quinazoline, or metal-catalyzed cross-coupling at the amidine moiety. The compound's commercial availability at NLT 98% purity supports reproducible methodological studies [2].

Quality Control and Reference Standard Programs

With an ISO-certified purity specification of NLT 98% [1], 6-methyl-1,4-dihydroquinazoline is suitable for use as a reference standard or impurity marker in analytical method development for quinazoline-containing drug substances. The well-defined physicochemical parameters (LogP 1.52, PSA 24.39 Ų, exact mass 146.0844 Da) facilitate HPLC method calibration and mass spectrometry identification in forced degradation and impurity profiling studies [2].

Application
Selection Property
Validation Focus
Kinase / PDE inhibitor lead optimization
6-Methyl lipophilicity and single H-bond donor profile
Cell permeability and target-engagement optimization
Efflux pump inhibitor probe development
Scaffold with favorable bacterial membrane penetration
Efflux pump inhibition SAR and synergism assays
Tautomer-selective synthetic methodology
Thermodynamically preferred 1,4-dihydro tautomer
Regioselective N-functionalization and cross-coupling
Quality control and reference standard programs
NLT 98% purity with ISO-certified production
HPLC method calibration and impurity profiling
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